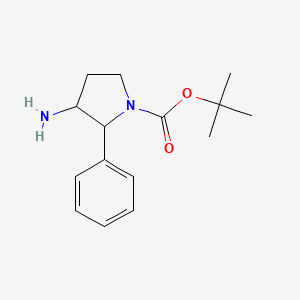

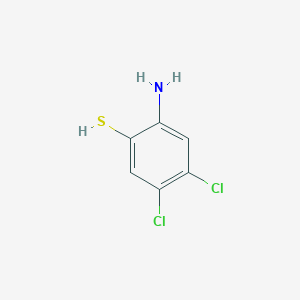

![molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5](/img/structure/B2795134.png)

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

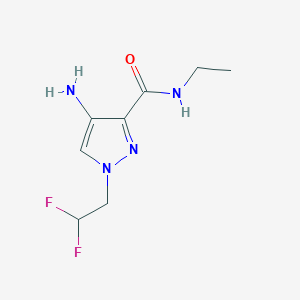

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound that contains an imidazole ring, a thiazole ring, and a pyridine ring . It is part of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine . The yield of the reaction is around 62%, and the melting point of the product is between 231-233 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR spectrum shows signals for the imidazole and thiazole hydrogens, as well as the aromatic hydrogens of the pyridine ring . The 13C-NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The condensation reaction mentioned earlier is a key step in the formation of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231-233 °C . It is also soluble in polar solvents like DMSO .科学的研究の応用

Synthesis of Heterocyclic Compounds

Imidazo[2,1-b]thiazines, which are part of the compound , are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They represent a significant number of bioactive substances and have been used in the synthesis of various compounds .

Inhibitor of Trypanosoma Brucei

One of the bioactive substances derived from imidazo[2,1-b]thiazines has been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . This substance has good metabolic stability and excellent cell permeability .

Inhibitor of Factor IXa

Another derivative of imidazo[2,1-b]thiazines, benzimidazo-[2,1-b]thiazine, has been identified as an inhibitor of factor IXa . Factor IXa is a coagulation factor that plays a crucial role in blood clotting.

Antituberculosis Activity

Fluorine-containing derivatives of imidazo[2,1-b]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests potential use in the development of new antituberculosis drugs .

Antagonists of Orphan Receptors GPR18 and GPR55

Some derivatives of imidazo[2,1-b]thiazines have been found to be antagonists of orphan receptors GPR18 and GPR55 . These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors .

Electroluminescent Materials for OLED Devices

In the past few years, imidazo-[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .

Anticancer Activity

Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity over most of the cancer cell lines . For instance, one derivative exhibited remarkable effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been designed and synthesized as potential antimycobacterial agents . Some of these compounds showed submicromolar inhibitory activity against various tumor cell lines .

将来の方向性

The future directions for research on this compound could involve further exploration of its biological activities. Given the diverse activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives , this compound could potentially be a valuable target for drug development. Additionally, new synthetic methods for its preparation could also be explored .

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to different biological effects . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .

特性

IUPAC Name |

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJANBSMBKDRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

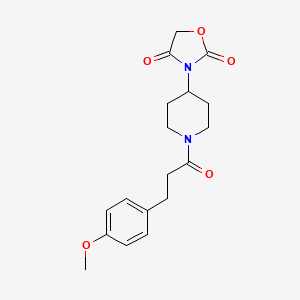

![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)

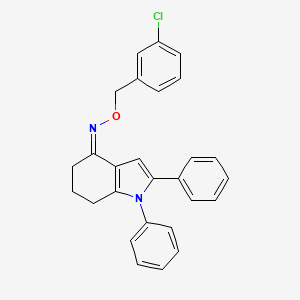

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)

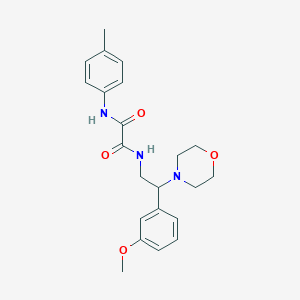

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)